1-(6-Ethoxypyridin-3-yl)ethanone

Beschreibung

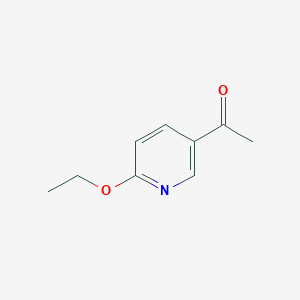

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(6-ethoxypyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-12-9-5-4-8(6-10-9)7(2)11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEYSMHPKSICTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 6 Ethoxypyridin 3 Yl Ethanone

Established Synthetic Routes and Reaction Conditions

Ethylation of Pyridine (B92270) Carboxylic Acid Derivatives

A common and effective method for synthesizing 1-(6-ethoxypyridin-3-yl)ethanone involves the ethylation of a corresponding pyridine carboxylic acid derivative. A frequently used starting material for this process is 6-hydroxypyridine-3-carboxylic acid. sigmaaldrich.com This commercially available compound can be used in the synthesis of molecularly imprinted polymers. sigmaaldrich.com

The synthesis of this compound can also be achieved through a one-pot coupling and cyclization reaction of 6-hydroxypicolinic acids with β-hydroxylamines. nih.govresearchgate.net This method is notable for its mild conditions and good yields, utilizing O-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) to facilitate both amide formation and intramolecular alkylation. nih.govresearchgate.net

Pyridyl Alkyl Ketone Synthesis via N-Alkenoxypyridiniums

A site-selective synthesis of β-2-pyridyl alkyl ketones can be achieved through a Boekelheide-type rearrangement of N-alkenoxypyridiniums. acs.orgacs.orgnih.gov This method offers an efficient alkylation of N-alkenoxypyridiniums, a process that had not been realized since 1954. acs.org The reaction is characterized by its generality, broad scope, and exclusive selectivity. acs.org This approach avoids the use of expensive photocatalysts and efficiently utilizes both the pyridyl and carbonyl units of the N-alkenoxypyridinium salts. acs.org The synthetic utility of this method has been demonstrated in the synthesis of pheniramine (B192746) analogues. acs.org

N-alkenoxypyridinium salts can also be used in umpolung enolate chemistry with nucleophiles in SN2' reactions and in visible-light-induced alkene difunctionalization. researchgate.net

One-Pot Annulation Strategies

One-pot synthesis provides an efficient and straightforward route to polysubstituted pyridines. core.ac.ukrsc.orgorganic-chemistry.orgmdpi.comelsevierpure.com These multicomponent reactions often involve the condensation of 1,3-dicarbonyl compounds, aldehydes, and ammonia (B1221849) or its equivalent. rsc.orgorganic-chemistry.org The Bohlmann-Rahtz pyridine synthesis is a classic example, which has been modified to proceed under milder conditions without the need for an additional acid catalyst. organic-chemistry.org This involves a three-component heteroannulation of a 1,3-dicarbonyl compound, an alkynone, and ammonium (B1175870) acetate (B1210297) in an alcoholic solvent. organic-chemistry.org

Another one-pot approach involves the rhodium(III)-catalyzed intramolecular oxidative annulation of benzaldehydes and alkyne-amines via C-H activation to produce substituted indolizinium, quinolizinium, and pyrido[1,2-a]azepinium salts. rsc.org Furthermore, a copper-catalyzed dehydrogenation of alkyl ketones allows for the one-pot synthesis of substituted pyridines from alkyl ketones, Stork enamines, and ammonia. elsevierpure.com

| Starting Materials | Reagents/Conditions | Product | Reference |

| 1,3-dicarbonyl compound, alkynone, ammonium acetate | Alcoholic solvent, reflux | Polysubstituted pyridine | organic-chemistry.org |

| 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, alcohol | NaOH | Functionalized pyridine | rsc.org |

| Benzaldehydes, alkyne-amines | Rhodium complexes, Cu(BF4)2·6H2O | Substituted indolizinium, quinolizinium, and pyrido[1,2-a]azepinium salts | rsc.org |

| Alkyl ketones, Stork enamines, ammonia | Nickel catalyst | Substituted pyridine | elsevierpure.com |

Condensation Reactions in the Formation of Pyridazine (B1198779) Derivatives

The ketone functional group in this compound allows for its use in condensation reactions to form various heterocyclic compounds, including pyridazine derivatives. Pyridazines are six-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms and are of interest for their potential applications in pharmaceuticals and agrochemicals. liberty.edu

The synthesis of pyridazine derivatives can be achieved through various methods, such as the reaction of 1,2-diacylcyclopentadienes (fulvenes) with hydrazine (B178648) hydrate. liberty.edu Other approaches include the [4+2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones, and the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. organic-chemistry.org A one-pot synthesis of pyridazine C-nucleosides has also been developed based on a singlet oxygen [4+2] cycloaddition of furyl aglycones, followed by reduction and hydrazine cyclization. nih.gov

Synthesis of Pyridyl Ketone Benzoyl Hydrazone and Complexes

Pyridyl ketones, such as this compound, can be reacted with benzoylhydrazine to form pyridyl ketone benzoyl hydrazones. tandfonline.comtandfonline.com These hydrazones are Schiff base ligands that can coordinate with metal ions to form metal complexes. tandfonline.comtandfonline.comscientific.netresearchgate.netresearchgate.netedu.krdresearchgate.netjptcp.comscilit.comscirp.org

For example, methyl-2-pyridyl ketone benzoyl hydrazone has been synthesized and used to form complexes with rare earth nitrates. tandfonline.comtandfonline.comscientific.netresearchgate.net The resulting complexes have the general formula Ln(L)2(NO3)3·nH2O, where L is the hydrazone ligand and Ln represents a lanthanide ion. tandfonline.comtandfonline.comscientific.netresearchgate.net In these complexes, the lanthanide ion is coordinated by the oxygen and nitrogen atoms of the ligand, as well as by oxygen atoms from the nitrate (B79036) and water molecules. tandfonline.comtandfonline.comscientific.netresearchgate.net The amide-oxygen atoms of the ligand coordinate to the lanthanide ions in the keto-form. tandfonline.comscientific.net

| Ligand | Metal Ion | Complex Formula | Reference |

| Methyl-2-pyridyl ketone benzoyl hydrazone | La, Ce, Pr, Nd, Eu | Ln(L)2(NO3)3·nH2O | tandfonline.comtandfonline.comscientific.netresearchgate.net |

| di-2-pyridyl ketone benzoylhydrazone | Ni(II) | Ni(DPKBH)2 | researchgate.net |

| 4-acetylpyridine benzoyl hydrazone | Mn(II), Co(II), Ni(II), Cu(II) | [M(LH)2]Cl2 | edu.krd |

Novel Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry have led to the development of novel and innovative methods for preparing substituted pyridines. These approaches often focus on improving efficiency, regioselectivity, and substrate scope.

One such innovation is the development of a one-pot, three-component cyclocondensation process that modifies the traditional Bohlmann-Rahtz reaction. core.ac.uk This method combines a 1,3-dicarbonyl compound, ammonia, and an alkynone without the need for an additional acid catalyst, proceeding through a tandem Michael addition-heterocyclization with complete regiochemical control. core.ac.uk

Another novel strategy involves the synthesis of polysubstituted pyridinium (B92312) salts through the annulation of enamines with alkynes, facilitated by a synergistic Ag2CO3/HNTf2 catalyst system. nih.gov This one-pot transformation proceeds via a selective 6-endo-dig cyclization of the in situ generated propargylenamine. nih.gov

Furthermore, a facile one-pot synthesis of 2,3-dihydro-1H-indolizinium derivatives has been developed through a rhodium(III)-catalyzed intramolecular oxidative annulation via C-H activation. rsc.org This method has been successfully applied to the synthesis of the natural product ficuseptine. rsc.org

Transition Metal-Catalyzed Transformations (e.g., Rhodium and Palladium Catalysis)

Transition metal catalysis, particularly with palladium and rhodium, offers powerful tools for the construction of the carbon-carbon bonds necessary for synthesizing this compound. Cross-coupling reactions such as Suzuki-Miyaura, Negishi, Kumada, and Sonogashira are prominent in this regard.

Palladium-Catalyzed Cross-Coupling Reactions:

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.org For the synthesis of this compound, two main retrosynthetic disconnections are plausible. One approach involves the coupling of a 6-ethoxypyridin-3-yl boronic acid or ester with an acetyl-containing coupling partner like acetyl chloride. A mechanochemical, solvent-free acyl Suzuki-Miyaura cross-coupling has been reported for the synthesis of ketones from acyl chlorides and boronic acids, which could be a potential route. organic-chemistry.org Another approach is the coupling of a 3-acetylpyridyl boronic acid with a 2-halo-6-ethoxypyridine. The synthesis of various arylpyridine ketones has been achieved through the carbonylative Suzuki cross-coupling of 2-bromopyridine (B144113) with different boronic acids using palladium/N-heterocyclic carbene complexes. researchgate.net

The Negishi coupling, which pairs an organozinc compound with an organic halide, is another effective palladium-catalyzed method. orgsyn.org This reaction is known for its high yields and mild reaction conditions in the preparation of bipyridines and could be adapted for the target molecule. orgsyn.org The required pyridyl zinc halides can be generated through transmetalation with pyridyl lithium or by direct reaction with active zinc. orgsyn.org The chemoselectivity of the Negishi coupling allows for reactions at specific positions on the pyridine ring. orgsyn.org

The Kumada coupling utilizes a Grignard reagent and an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This method is economically advantageous and is used in the industrial production of some compounds. organic-chemistry.org The synthesis of this compound could be envisioned by coupling the Grignard reagent of a 2-halo-6-ethoxypyridine with an acetyl-containing electrophile. Asymmetric Kumada couplings have also been developed for α-bromoketones, which could be relevant for producing chiral derivatives. mit.edu

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org To apply this to the synthesis of the target ketone, a 2-halo-6-ethoxypyridine could be coupled with an acetylenic partner, such as trimethylsilylacetylene, followed by hydration of the resulting alkyne to the ketone. libretexts.org This reaction is valued for its mild conditions. wikipedia.org

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Pyridyl Ketone Synthesis

| Reaction | Organometallic Reagent | Electrophile | Catalyst System | Key Advantages | Relevant Citations |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Organic halide, Acyl chloride | Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands | High functional group tolerance, stable reagents. | organic-chemistry.orgorganic-chemistry.orgresearchgate.netmagtech.com.cn |

| Negishi | Organozinc | Organic halide | Pd(PPh₃)₄ | Mild conditions, high yields, good functional group tolerance. | orgsyn.orgorgsyn.orgorganic-chemistry.org |

| Kumada | Grignard reagent (Organomagnesium) | Organic halide | Ni(II) or Pd(II) complexes | Economical, direct use of Grignard reagents. | wikipedia.orgorganic-chemistry.orgmit.edu |

| Sonogashira | Terminal alkyne | Organic halide | Pd(0) catalyst with Cu(I) co-catalyst | Mild reaction conditions, direct introduction of an acetylenic precursor. | wikipedia.orglibretexts.orgchemicalbook.comscirp.orgyoutube.comnih.gov |

Rhodium-Catalyzed Reactions:

Rhodium catalysts are also effective for the synthesis of substituted pyridines. snnu.edu.cn For instance, rhodium(III)-catalyzed synthesis of pyridines from α,β-unsaturated ketoximes and internal alkynes has been developed. snnu.edu.cn While not a direct route to the target molecule, it showcases the potential of rhodium in constructing the pyridine core. Rhodium-catalyzed asymmetric arylation of pyridylimines has also been reported, providing a method to produce chiral diarylmethylamines containing a pyridine ring. researchgate.net

Regioselective Halogen-Metal Exchange and Ortho-Lithiation for Pyridyl Boronic Acids/Esters

The preparation of key intermediates, such as pyridyl boronic acids or esters for Suzuki-Miyaura coupling, often involves regioselective halogen-metal exchange or lithiation reactions. The generation of 3-lithiopyridine from 3-bromopyridine (B30812) can be achieved cleanly at low temperatures, which can then be reacted with an electrophile like a borate (B1201080) ester to form the corresponding 3-pyridine boronic acid in high yield.

This regioselectivity is crucial as the position of the metalation directs the subsequent coupling reaction. For the synthesis of this compound, one would require a 6-ethoxypyridin-3-yl boronic acid. This could potentially be synthesized from 5-bromo-2-ethoxypyridine (B189575) via a halogen-metal exchange followed by quenching with a borate ester.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyridines. These approaches focus on using less hazardous materials, reducing waste, and improving energy efficiency.

For pyridine synthesis, several green methods have been reported, although not specifically for this compound. These include:

Iron-catalyzed cyclization: A facile and novel iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted symmetrical pyridines. rsc.org

Microwave-assisted multicomponent reactions: A one-pot, four-component reaction under microwave irradiation in ethanol (B145695) has been used for the synthesis of novel pyridine derivatives in excellent yields and short reaction times. nih.gov

Use of green catalysts and solvents: One-pot multi-component synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines has been achieved using a water extract of banana peel ash as a green catalyst. researchgate.net Polyethylene glycol (PEG-400) has also been used as a reusable solvent with potassium carbonate as a green base for the synthesis of pyridine derivatives. researchgate.net

Pyrolysis of biomass: Routes have been described that produce pyridines directly from biorenewable feedstocks through the pyrolysis of biomass with ammonia or its derivatives. acsgcipr.org

These green strategies offer environmentally benign alternatives to traditional synthetic methods and could potentially be adapted for the synthesis of this compound.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms of the key synthetic steps is crucial for optimizing reaction conditions and improving yields.

Reaction Mechanism Elucidation via Intermediate Isolation and Characterization

The mechanism of the Suzuki-Miyaura coupling, a likely pathway for the synthesis of this compound, is well-studied and proceeds through a catalytic cycle involving a palladium(0) species. nih.gov The key steps are:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the organic halide (e.g., 5-bromo-2-ethoxypyridine) to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent (e.g., a 3-acetylpyridyl boronic acid) is transferred to the palladium(II) center, displacing the halide. This step is often facilitated by a base. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium(II) complex are reductively eliminated to form the final C-C bond of the product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

Elucidation of such mechanisms often involves the isolation and characterization of reaction intermediates, though these are often transient and difficult to capture.

Stereochemical Considerations in Synthesis

The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, in its direct synthesis, stereochemical considerations are not a primary concern.

However, if a synthetic route involved a chiral precursor or if the ketone functional group were to be further transformed, for instance, through an asymmetric reduction to a chiral alcohol, then stereochemistry would become important. The stereochemistry of polyketide ketoreduction has been studied, and such knowledge could be applied to control the formation of a specific stereoisomer of the corresponding alcohol. nih.gov Additionally, asymmetric Kumada couplings of α-bromoketones have been shown to produce α-arylketones with high enantioselectivity, which could be relevant for creating chiral derivatives of the target compound. mit.edu

Industrial Production Methods and Scalability Research

While specific industrial production methods for this compound are not publicly available, the scalability of synthetic routes for closely related compounds like 3-acetylpyridine (B27631) provides insight into potential industrial processes. researchgate.net

Patents describe the gas-phase synthesis of 3-acetylpyridine by reacting a C1-6-alkyl nicotinate (B505614) with acetic acid over a solid catalyst. google.comepo.orggoogle.com The catalyst typically consists of titanium dioxide and an alkali or alkaline earth metal oxide supported on alumina-silica. google.comgoogle.com This continuous gas-phase process is well-suited for large-scale industrial production due to its efficiency and ease of product separation. google.com

Table 2: Industrial Synthesis of 3-Acetylpyridine

| Starting Materials | Catalyst | Reaction Conditions | Yield/Selectivity | Key Features | Relevant Citations |

| Butyl nicotinate, Acetic acid, Water | Titanium dioxide and alkali/alkaline earth metal oxide on alumina-silica support | Gas phase, 405-410 °C | 43-73% yield, 58-78% selectivity | Continuous process, scalable, ease of product separation. | google.comepo.org |

| Methyl nicotinate, Acetic acid, Water | Titanium dioxide (anatase) with sodium oxide | Gas phase, 400-410 °C | 60% selectivity | High conversion of starting materials. | epo.orgprepchem.com |

These established industrial methods for a key structural analog suggest that a similar gas-phase catalytic approach could be developed for the large-scale synthesis of this compound, likely starting from an ester of 6-ethoxynicotinic acid. Further research would be needed to optimize the catalyst and reaction conditions for this specific substrate.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and correlations of atomic nuclei in a magnetic field, the connectivity and chemical environment of each atom can be determined.

¹H NMR Spectral Analysis

Detailed experimental ¹H NMR spectral data for 1-(6-Ethoxypyridin-3-yl)ethanone is not widely available in the public domain. However, based on the known structure of the molecule, a theoretical analysis can predict the expected proton signals.

The ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methylene and methyl protons of the ethoxy group, and the methyl protons of the acetyl group. The aromatic protons would likely appear as multiplets in the downfield region of the spectrum due to the deshielding effect of the aromatic ring and the nitrogen atom. The protons of the ethoxy group would present as a quartet for the methylene (-CH2-) group, coupled to the adjacent methyl group, and a triplet for the terminal methyl (-CH3) group. The methyl protons of the acetyl group would appear as a sharp singlet, as they have no adjacent protons to couple with.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Pyridine-H | δ 7.0 - 9.0 | m |

| -OCH2CH3 | δ 4.0 - 4.5 | q |

| -COCH3 | δ 2.5 - 3.0 | s |

| -OCH2CH3 | δ 1.0 - 1.5 | t |

Note: This is a predicted data table based on chemical structure and typical chemical shifts. Actual experimental data may vary.

¹³C NMR Spectral Analysis

Similar to ¹H NMR, comprehensive experimental ¹³C NMR data for this compound is not readily accessible. A theoretical prediction of the ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule.

The spectrum would be expected to show signals for the carbonyl carbon of the acetyl group at the most downfield position, followed by the carbon atoms of the pyridine ring. The carbons of the ethoxy group and the methyl carbon of the acetyl group would appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | δ 195 - 205 |

| Pyridine-C | δ 110 - 160 |

| -OCH2- | δ 60 - 70 |

| -COCH3 | δ 25 - 35 |

| -OCH2CH3 | δ 10 - 20 |

Note: This is a predicted data table based on chemical structure and typical chemical shifts. Actual experimental data may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, for instance, confirming the coupling between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would provide crucial information about the connectivity of the entire molecule by showing correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the position of the acetyl and ethoxy groups on the pyridine ring.

Despite their utility, no specific 2D NMR studies for this compound have been reported in publicly accessible literature.

Solid-State NMR Investigations

Solid-state NMR (ssNMR) could provide valuable information about the structure, polymorphism, and dynamics of this compound in the solid state. This technique is particularly useful for studying materials that are insoluble or difficult to crystallize. However, there are currently no known solid-state NMR investigations of this specific compound available in the scientific literature.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

While a specific, published FT-IR spectrum for this compound is not available, the characteristic absorption bands can be predicted based on its functional groups.

The FT-IR spectrum would be expected to exhibit a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the range of 1680-1700 cm⁻¹. The presence of the pyridine ring would be indicated by C=C and C=N stretching vibrations in the aromatic region (approximately 1400-1600 cm⁻¹). The C-O stretching vibrations of the ethoxy group would likely appear in the region of 1000-1300 cm⁻¹. Finally, the C-H stretching vibrations of the alkyl and aromatic groups would be observed around 2850-3100 cm⁻¹.

Predicted FT-IR Data for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ketone) | 1680 - 1700 |

| C=C, C=N (Aromatic) | 1400 - 1600 |

| C-O (Ether) | 1000 - 1300 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Alkyl) | 2850 - 3000 |

Note: This is a predicted data table based on the functional groups present in the molecule. Actual experimental data may show slight variations.

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

A comprehensive search of available scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for the compound this compound. Consequently, detailed structural parameters such as unit cell dimensions, space group, bond lengths, and bond angles derived from a single-crystal XRD analysis for this specific molecule are not publicly available at this time.

While crystallographic data exists for structurally related pyridine derivatives, the strict focus of this article on this compound prevents the inclusion of data from other compounds. The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state for this compound would require the growth of a suitable single crystal and subsequent analysis using X-ray diffraction techniques. Such an analysis would provide definitive insights into its molecular geometry and intermolecular interactions.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. By optimizing the geometry of 1-(6-Ethoxypyridin-3-yl)ethanone using DFT methods, one can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations yield the most stable, lowest-energy three-dimensional arrangement of the atoms.

Furthermore, DFT provides critical information about the electronic properties of the molecule. This includes the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-poor regions of the molecule, which are potential sites for electrophilic and nucleophilic attack, respectively.

While specific DFT studies on this compound are not widely available in published literature, calculations would typically be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p).

Table 4.1: Illustrative DFT-Calculated Geometric Parameters for this compound

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Length | C=O | Data not available |

| Bond Length | C-C (ring-acetyl) | Data not available |

| Bond Length | C-O (ethoxy) | Data not available |

| Bond Angle | C-C-O (acetyl) | Data not available |

| Dihedral Angle | Pyridine (B92270) ring - Acetyl group | Data not available |

| Note: This table is illustrative. Specific calculated values from peer-reviewed literature are not currently available. |

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting various types of molecular spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Comparing the computed NMR parameters with experimental data serves as a powerful tool for confirming the molecular structure and assigning specific signals to individual atoms.

Table 4.2.1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position | Predicted Chemical Shift (ppm) |

| ¹H | Acetyl (CH₃) | Data not available |

| ¹H | Ethoxy (CH₂) | Data not available |

| ¹H | Ethoxy (CH₃) | Data not available |

| ¹H | Pyridine Ring | Data not available |

| ¹³C | Carbonyl (C=O) | Data not available |

| ¹³C | Pyridine Ring | Data not available |

| ¹³C | Ethoxy Group | Data not available |

| Note: This table is illustrative. Specific calculated values from peer-reviewed literature are not currently available. |

Theoretical vibrational analysis, typically performed using DFT, calculates the frequencies and intensities of infrared (IR) and Raman bands. The results of these calculations are invaluable for assigning the vibrational modes observed in experimental spectra. Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of the carbonyl (C=O) group, the bending of C-H bonds, or the breathing modes of the pyridine ring. This detailed assignment provides a fundamental understanding of the molecule's vibrational properties. nih.gov

Table 4.2.2: Illustrative Assignment of Major Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Pyridine Ring | Data not available |

| C-H Stretch (Aliphatic) | Acetyl, Ethoxy | Data not available |

| C=O Stretch | Ketone | Data not available |

| C=N Stretch | Pyridine Ring | Data not available |

| C-O Stretch | Ether | Data not available |

| Note: This table is illustrative. Specific calculated values from peer-reviewed literature are not currently available. |

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. The predicted spectrum arises from electronic transitions between different molecular orbitals, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. This information is key to understanding the molecule's color and its behavior upon exposure to ultraviolet or visible light.

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations identify a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. By simulating the movements of all atoms according to classical mechanics and a defined force field, MD can explore the conformational landscape of this compound.

For this molecule, MD simulations would be particularly useful for analyzing the rotation around the single bonds connecting the ethoxy and acetyl groups to the pyridine ring. These simulations can reveal the most populated conformations, the energy barriers between them, and how the molecule's shape fluctuates under different conditions, providing a more realistic picture of its behavior in solution.

Computational Studies on Reactivity and Reaction Mechanisms

Computational methods are essential for investigating chemical reactivity and elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, these studies can identify the structures of transition states and intermediates. From this, key thermodynamic and kinetic parameters, such as reaction energies and activation barriers, can be calculated.

For this compound, computational studies could explore its behavior in various organic reactions. For instance, the nucleophilicity of the pyridine nitrogen versus the carbonyl oxygen could be assessed. Studies could also model the reactivity of the acetyl group in reactions like aldol (B89426) condensations or the susceptibility of the pyridine ring to electrophilic or nucleophilic aromatic substitution. Such computational investigations can predict the most likely products of a reaction and provide a detailed, step-by-step understanding of the reaction mechanism. nih.govrsc.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for designing and optimizing new drugs. nih.gov These approaches correlate the chemical structure of a series of compounds with their biological activity.

While a dedicated SAR or QSAR study for this compound is not found in the available literature, the principles can be illustrated through research on other pyridine derivatives. Pyridine and its analogs are known to possess a wide range of biological activities. researchgate.net QSAR models are mathematical equations that relate the chemical structure of compounds to their biological activities, providing valuable information for drug design. nih.gov

For example, 2D-QSAR modeling has been applied to a series of novel 1H-3-indolyl derivatives containing pyridine and other heterocyclic rings to predict their antioxidant activity. nih.gov In another study, 2D-QSAR and 3D-pharmacophore models were developed for pyridine-3-carbonitriles to understand their vasorelaxant properties. rsc.org These models help in identifying the key structural features (descriptors) that are important for the observed biological effect.

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Development: Statistical methods, such as multiple linear regression or artificial neural networks, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using statistical parameters.

The following table showcases representative QSAR models developed for different series of pyridine-containing compounds, highlighting the statistical parameters used for model validation.

| Compound Series | Biological Activity | QSAR Model Type | Statistical Parameters | Reference |

| Pyridine-3-carbonitriles | Vasorelaxant | 2D-QSAR | Not Specified | rsc.org |

| 1H-3-Indolyl derivatives | Antioxidant | 2D-QSAR | Not Specified | nih.gov |

| Pyrimidine derivatives | VEGFR-2 Inhibition | MLR and ANN | R²=0.889 (MLR), R²=0.998 (ANN) | nih.gov |

This table is for illustrative purposes and shows data for related compound classes, not for this compound itself.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. hilarispublisher.com It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Although specific molecular docking studies featuring this compound as the ligand are not prevalent in the reviewed literature, numerous studies on related pyridine derivatives demonstrate the power of this technique. For instance, molecular docking has been used to study the interaction of novel pyridine derivatives with the acetylcholinesterase (AChE) enzyme, a target for Alzheimer's disease treatment. hilarispublisher.com These studies revealed that the compounds could fit into the hydrophobic pocket of the enzyme and form key interactions, such as hydrogen bonds and π-π stacking. hilarispublisher.com

In another example, molecular docking was employed to investigate the binding of dimethylpyridine derivatives to cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs. mdpi.com The results helped to rationalize the observed biological activities and guide the design of more potent inhibitors.

A typical molecular docking workflow involves:

Preparation of the Receptor and Ligand: The 3D structures of the target protein and the ligand are prepared.

Docking Simulation: A docking program is used to explore the possible binding poses of the ligand in the active site of the receptor.

Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the receptor are then analyzed.

The following table presents examples of molecular docking studies on various pyridine derivatives, indicating the protein target and the key interactions observed.

| Ligand (Pyridine Derivative) | Protein Target | Key Interactions | Reference |

| Dimethylpyridine derivatives | COX-1/COX-2 | Not Specified | mdpi.com |

| Pyridine-pyrazole hybrids | GlcN-6-P synthase | Not Specified | nih.gov |

| 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one derivatives | Not Specified | Presence of a thiourea (B124793) fragment increases affinity | d-nb.info |

| Quinoline-pyrimidine hybrids | 4G0V | Not Specified | researchgate.net |

This table is for illustrative purposes and shows data for related compound classes, not for this compound itself.

Reactivity and Reaction Mechanisms of 1 6 Ethoxypyridin 3 Yl Ethanone and Its Derivatives

Chemical Reactions of the Ketone Functionality

The ketone group in 1-(6-ethoxypyridin-3-yl)ethanone is a primary site for various chemical transformations, including oxidation, reduction, condensation, and addition reactions.

The Baeyer-Villiger oxidation is a notable oxidation reaction for ketones, converting them into esters. ambeed.com In this reaction, a peroxy acid is used to insert an oxygen atom between the carbonyl carbon and an adjacent alkyl or aryl group.

The ketone functionality can undergo reduction to form a secondary alcohol. Several methods are available for this transformation:

Clemmensen Reduction: This method uses zinc amalgam and hydrochloric acid to reduce the ketone. ambeed.com

Wolff-Kishner Reduction: This reaction involves the use of hydrazine (B178648) and a strong base to achieve reduction. ambeed.com

Meerwein-Ponndorf-Verley Reduction: This is a selective method for reducing ketones to alcohols using aluminum isopropoxide. ambeed.com

Hydride Reductions: Reagents like sodium borohydride (B1222165) or lithium aluminum hydride are commonly used for this purpose. ambeed.com

Corey-Bakshi-Shibata (CBS) Reduction: This is an enantioselective reduction method. ambeed.com

The ketone group can participate in condensation reactions with various nucleophiles. For instance, it can react with hydrazines to form hydrazones, which can then undergo further cyclization reactions. researchgate.net The Stobbe condensation is another example where the ketone reacts with a diester in the presence of a base. ambeed.com

The following table details some condensation reactions involving ketone derivatives:

| Reactant 1 | Reactant 2 | Product Type | Ref. |

| 2,6-diaryl piperidin-4-one derivatives | Hydrazine or Phenylhydrazine | Pyridopyridazin-3(2H)-one derivatives | researchgate.net |

| β-ketoenamides | - | Pyridin-4-one derivatives | researchgate.net |

| α,α-bis (arylidene) cycloalkanones | Hydrazine hydrochloride | 2-aminomethyl-6-arylidene-3-aryl-2,3, 3a,4,5,6-hexahydrocyclopenta[c]pyrazoles | researchgate.net |

The carbonyl carbon of the ketone is electrophilic and can be attacked by nucleophiles. A notable example is the Grignard reaction, where an organomagnesium halide adds to the ketone to form a tertiary alcohol. ambeed.com Other nucleophilic addition reactions include the Reformatsky reaction, the Corey-Chaykovsky reaction, and the Peterson olefination. ambeed.com Quantum-chemical studies have provided insights into the nucleophilic addition of ketones to acetylenes and allenes. nih.gov

Electrophilic addition to the ketone is less common but can occur at the oxygen atom.

Reactions Involving the Pyridine (B92270) Ring

The pyridine ring in this compound is an aromatic system, but its reactivity is influenced by the nitrogen atom, which makes it less reactive towards electrophiles than benzene.

Electrophilic aromatic substitution (SEAr) on the pyridine ring is a key reaction. wikipedia.orgmasterorganicchemistry.com The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack. youtube.com However, the ethoxy group at the 6-position is an activating group, donating electron density to the ring and making it more nucleophilic. makingmolecules.com This activating effect directs incoming electrophiles primarily to the ortho and para positions relative to the ethoxy group.

The general mechanism for electrophilic aromatic substitution involves two main steps:

The aromatic ring attacks an electrophile, leading to the formation of a carbocation intermediate. This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com

A base removes a proton from the carbocation, restoring the aromaticity of the ring. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine, chlorine) onto the ring, usually with a Lewis acid catalyst. makingmolecules.com

Nitration: Introduction of a nitro group (NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (SO3H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. makingmolecules.com

The position of substitution on the pyridine ring is influenced by the directing effects of the existing substituents. The ethoxy group is an ortho, para-director, while the acetyl group is a meta-director. The interplay of these directing effects will determine the final product distribution.

Nucleophilic Aromatic Substitution (e.g., Ethoxy Group Substitution)

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a fundamental reaction class. For pyridines, nucleophilic attack is favored at the positions ortho (C2, C6) and para (C4) to the ring nitrogen because the anionic intermediate (a Meisenheimer complex) can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. stackexchange.comwikipedia.org

In the case of this compound, the ethoxy group is located at the C6 position. While this position is electronically favorable for nucleophilic attack, the ethoxy group itself is generally a poor leaving group. For SNAr to proceed, the reaction typically requires either a strongly activated ring, often through the presence of potent electron-withdrawing groups, or the transformation of the target group into a better leaving group. wikipedia.org In many SNAr reactions, the rate-determining step is the initial attack by the nucleophile, and the leaving group ability follows the order F > Cl ≈ Br > I. nih.gov

However, the reactivity can be significantly enhanced by converting the pyridine to a pyridinium (B92312) salt. For instance, studies on N-methylpyridinium compounds show a different order of leaving group reactivity and a mechanism where the deprotonation of the addition intermediate becomes rate-determining. nih.govrsc.org Therefore, substitution of the ethoxy group in this compound would likely require harsh conditions or prior activation of the pyridine ring, for example, through N-oxidation or quaternization. ntu.edu.sg

N-Oxidation Reactions

The nitrogen atom in the pyridine ring of this compound can be oxidized to form the corresponding N-oxide. This transformation is significant as it alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions. The N-O moiety is a unique functional group that can act as an electron donor and a good leaving group. arkat-usa.org

Various oxidizing agents can be employed for the N-oxidation of pyridines, including:

Hydrogen peroxide in acetic acid (H₂O₂/AcOH) arkat-usa.org

m-Chloroperoxybenzoic acid (mCPBA) arkat-usa.org

Methyltrioxorhenium (MTO) with H₂O₂ arkat-usa.org

The formation of the N-oxide activates the C2 and C4 positions for nucleophilic attack. researchgate.net This increased reactivity is a cornerstone of pyridine chemistry, enabling functionalizations that are difficult to achieve with the parent pyridine. researchgate.net Furthermore, pyridine N-oxides themselves are valuable intermediates. For example, they can be used as oxygen transfer agents in various organic reactions. acs.orgresearchgate.net Catalytic and enantioselective N-oxidation methods have also been developed, highlighting the importance of chiral pyridine N-oxides in asymmetric synthesis. acs.orgchemrxiv.org

Formation of Coordination Complexes and Organometallic Compounds

The pyridine nitrogen and the acetyl group's carbonyl oxygen in this compound provide potential coordination sites, making it and its derivatives valuable building blocks for constructing coordination complexes and organometallic compounds. acs.orgnih.gov

Ligand Design and Synthesis

This compound serves as a versatile scaffold for creating more complex, multidentate ligands. A common strategy involves the chemical modification of the acetyl group. For instance, condensation reactions between the ketone and various amines can yield Schiff base ligands. These ligands often possess enhanced coordination capabilities, acting as bidentate or even polydentate donors.

The general synthetic approach involves reacting the acetylpyridine derivative with a primary amine, often with acid or base catalysis, to form an imine (Schiff base). By choosing a diamine or a polyamine, intricate ligands with multiple donor sites can be constructed, which are capable of forming stable complexes with a wide range of metal ions. mdpi.com The resulting ligands, featuring both the pyridine nitrogen and the newly formed imine nitrogen as donor atoms, are analogous to widely studied bipyridine ligands. wikipedia.org

Metal-Ligand Coordination Modes

Ligands derived from pyridine derivatives exhibit a rich and varied coordination chemistry. acs.orgnih.gov The geometry of the resulting metal complex is influenced by several factors, including the nature of the metal ion, its preferred coordination number, and the steric and electronic properties of the ligand itself. wikipedia.org

Common coordination modes observed for pyridine-based ligands include:

Monodentate: Coordination through the pyridine nitrogen only.

Bidentate: Chelation involving the pyridine nitrogen and another donor atom, such as the imine nitrogen in a Schiff base derivative. rsc.org

Bridging: The ligand links two or more metal centers.

These versatile coordination behaviors allow for the construction of diverse molecular architectures, from simple mononuclear complexes to intricate one-, two-, or three-dimensional coordination polymers. mdpi.comacs.org The table below summarizes some common coordination geometries found in transition metal complexes with pyridine-type ligands.

| Coordination Geometry | Description | Metal Ion Examples |

| Octahedral | Six-coordinate geometry, very common for transition metals. | Co(II), Ni(II), Ru(II) |

| Tetrahedral | Four-coordinate geometry. | Cu(I), Ni(II), Ag(I) |

| Square Planar | Four-coordinate geometry, common for d⁸ metal ions. | Pd(II), Pt(II), Au(III) |

| Linear | Two-coordinate geometry. | Ag(I), Au(I) |

| Data sourced from general transition metal coordination chemistry principles. wikipedia.org |

Magnetic Properties of Coordination Clusters

Coordination clusters, particularly those involving lanthanide ions, often exhibit interesting magnetic properties. acs.org The magnetic behavior arises from the unpaired f-electrons of the lanthanide ions and the specific geometric arrangement of these ions within the cluster, which is dictated by the coordinating ligands. acs.org Ligands derived from functionalized pyridines can be used to assemble polynuclear lanthanide complexes. acs.orgosti.govrsc.org

The magnetic properties of these materials are highly dependent on the nature of the bridging ligands between the metal centers, as this influences the extent of magnetic exchange interactions. mdpi.com Some lanthanide complexes, especially those of dysprosium(III) and terbium(III), can function as Single-Molecule Magnets (SMMs). acs.orgrsc.org SMMs exhibit slow magnetic relaxation at low temperatures, a property that makes them promising for applications in high-density information storage and quantum computing. rsc.org The investigation of magnetic susceptibility as a function of temperature and applied magnetic field is a key technique to characterize these properties. acs.orgrsc.org

Rearrangement Reactions

Pyridine N-oxides, which can be synthesized from this compound, are known to undergo characteristic rearrangement reactions, most notably when treated with acetic anhydride. acs.orgacs.org This reaction typically leads to the formation of 2-acetoxypyridine derivatives. The mechanism involves the acylation of the N-oxide oxygen, followed by nucleophilic attack of acetate (B1210297) at the C2 position and subsequent rearrangement. acs.org

Furthermore, if an alkyl group is present at the C2 position of the pyridine N-oxide, a wikipedia.orgwikipedia.org-sigmatropic rearrangement can occur after acylation of the oxygen and deprotonation of the alkyl side chain. chemtube3d.com While this compound lacks a C2-alkyl group, its derivatives could be designed to undergo such transformations. These rearrangement reactions provide a powerful synthetic route to functionalized pyridones and hydroxypyridines, which are valuable compounds in medicinal chemistry and materials science. arkat-usa.orgumich.edu

Synthesis of Substituted Ethoxypyridine Derivatives

The functional groups of this compound—the acetyl moiety and the pyridine ring—are the primary sites for synthetic modification. The acetyl group's α-protons are acidic, and the carbonyl group is electrophilic, allowing it to participate in a wide range of classical carbonyl reactions.

A key transformation for analogous 3-acetylpyridine (B27631) compounds is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of the ketone with an aromatic or heteroaromatic aldehyde to form a chalcone, which is an α,β-unsaturated ketone. This reaction extends the carbon skeleton and introduces new functional groups, serving as a gateway to further derivatization researchgate.netresearchgate.net. These chalcones are important intermediates for synthesizing various heterocyclic compounds researchgate.net. The reaction of a 3-acetylpyridine with an aldehyde proceeds under basic conditions to yield the corresponding 1-aryl-3-(pyridin-3-yl)prop-2-en-1-one derivative researchgate.net.

Pyridine and Pyrimidine Hybrid Systems

A significant application of this compound and its analogs is in the construction of hybrid molecules that contain both pyridine and pyrimidine rings. These hybrid systems are of interest due to their prevalence in biologically active compounds arabjchem.org. The synthesis of such hybrids can be effectively achieved using the chalcones derived from 3-acetylpyridine precursors, as described in the previous section.

The synthetic route involves a two-step process. First, a 3-acetylpyridine is subjected to a Claisen-Schmidt condensation with a chosen aldehyde to produce a pyridyl-containing chalcone researchgate.netresearchgate.net. In the second step, these chalcones are treated with a reagent such as guanidine hydrochloride in a cyclization reaction. This reaction forms a 2-aminopyrimidine ring, resulting in a molecule where a pyridine ring is linked to a substituted pyrimidine ring researchgate.net. This methodology allows for the creation of a library of pyridine-pyrimidine hybrids by varying the aldehyde used in the initial condensation step researchgate.netresearchgate.net.

Table 1: Synthesis of Pyridine-Pyrimidine Hybrids from 3-Acetylpyridine Analog This table is based on the synthesis starting from the analogous compound 3-acetylpyridine.

| Aldehyde Reactant | Intermediate Chalcone | Final Pyrimidine Product |

|---|---|---|

| Benzaldehyde | 1-Phenyl-3-(pyridin-3-yl)prop-2-en-1-one | 2-Amino-4-(pyridin-3-yl)-6-phenylpyrimidine |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-3-(pyridin-3-yl)prop-2-en-1-one | 2-Amino-4-(pyridin-3-yl)-6-(4-chlorophenyl)pyrimidine |

| 2-Chlorobenzaldehyde | 1-(2-Chlorophenyl)-3-(pyridin-3-yl)prop-2-en-1-one | 2-Amino-4-(pyridin-3-yl)-6-(2-chlorophenyl)pyrimidine |

| 4-Fluorobenzaldehyde | 1-(4-Fluorophenyl)-3-(pyridin-3-yl)prop-2-en-1-one | 2-Amino-4-(pyridin-3-yl)-6-(4-fluorophenyl)pyrimidine |

| 3-Nitrobenzaldehyde | 1-(3-Nitrophenyl)-3-(pyridin-3-yl)prop-2-en-1-one | 2-Amino-4-(pyridin-3-yl)-6-(3-nitrophenyl)pyrimidine |

Source: Adapted from Deshmukh et al., 2016 researchgate.net.

Imidazo[1,5-a]pyridine and Imidazo[1,2-b]pyridazine Derivatives

The acetylpyridine scaffold is a key starting material for creating fused heterocyclic ring systems, such as imidazo[1,5-a]pyridines and imidazo[1,2-b]pyridazines. These bicyclic structures are prominent in medicinal chemistry and materials science.

Imidazo[1,5-a]pyridines are an important class of fused heterocyclic compounds that are found in pharmaceuticals and agrochemicals rsc.orglew.ro. Their synthesis often involves the cyclization of N-2-pyridylmethyl amides or related structures lew.ro. Modern methods frequently utilize 2-pyridyl ketones as precursors. For instance, a transition-metal-free method employs molecular iodine to mediate an oxidative C–H amination, reacting 2-pyridyl ketones with alkylamines to form the imidazo[1,5-a]pyridine ring system in a one-pot manner rsc.org. Other catalytic systems, such as those using copper, have also been developed to facilitate the cyclization of pyridine ketones with amines organic-chemistry.org.

Imidazo[1,2-b]pyridazine derivatives represent another class of fused heterocycles accessible from acetylpyridine precursors. The general synthesis involves the condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine. In this context, a compound like this compound would first be brominated at the carbon adjacent to the carbonyl group. This resulting α-bromoethanone derivative is then reacted with a substituted aminopyridazine to construct the fused imidazo[1,2-b]pyridazine core.

Applications in Building Blocks for Complex Molecular Architectures

Due to its versatile reactivity, this compound and its close analogs serve as crucial intermediates in the synthesis of complex molecules destined for biological and agricultural applications.

Precursors for Bioactive Molecules

The derivatives synthesized from acetylpyridine precursors have been investigated for a range of biological activities. The pyridine-pyrimidine hybrids have been evaluated for their antimicrobial properties researchgate.netresearchgate.net. Additionally, related chalcone derivatives based on an imidazo[1,2-a]pyridine core have been synthesized and tested for their anticandidosis activities scirp.org. The development of new cholinesterase inhibitors for potential use in treating Alzheimer's disease has also utilized pyridine and pyrimidine scaffolds nih.gov.

Intermediates in Pharmaceutical Synthesis

The structural motif of 1-(substituted-pyridin-3-yl)ethanone is a key component in the synthesis of major pharmaceutical drugs. A prominent example is the synthesis of Etoricoxib, a selective COX-2 inhibitor. A crucial intermediate in its manufacture is 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone google.com. The synthesis of this intermediate involves the coupling of 1-(6-methylpyridin-3-yl)ethanone with a substituted phenyl derivative, highlighting the industrial importance of this class of ketones as building blocks google.comgoogle.com.

Synthesis of Agrochemicals

The heterocyclic systems derived from acetylpyridines are also significant in the field of agrochemicals. In particular, the imidazo[1,5-a]pyridine scaffold is a structural component found in a large number of agrochemical products rsc.org. The ability to synthesize this fused ring system from simple pyridine precursors underscores the role of compounds like this compound as starting points for developing new crop protection agents.

Table 2: Summary of Applications for Derivatives

| Derivative Class | Synthetic Precursor (Analog) | Application Area | Research Finding |

|---|---|---|---|

| Pyridine-Pyrimidine Hybrids | 3-Acetylpyridine | Bioactive Molecules | Evaluated for antimicrobial activity researchgate.netresearchgate.net. |

| Imidazo[1,2-a]pyridinyl Chalcones | 2-Substituted-1H-imidazo[1,2-a]pyridine-3-carbaldehyde | Bioactive Molecules | Showed activity against resistant strains of Candida albicans scirp.org. |

| Substituted Ethanones | 1-(6-Methylpyridin-3-yl)ethanone | Pharmaceutical Synthesis | Key intermediate in the synthesis of the COX-2 inhibitor Etoricoxib google.com. |

Derivatives and Analogs of this compound: Synthesis and Research Applications

Advanced Research Applications and Future Directions

Applications in Materials Science

The incorporation of pyridine-based moieties into advanced materials is a well-established strategy to impart specific optical, electronic, and thermal properties. The structural characteristics of 1-(6-Ethoxypyridin-3-yl)ethanone suggest its potential as a valuable component in the design of next-generation materials.

Organic Light-Emitting Diodes (OLEDs)

While direct applications of this compound in OLEDs are not extensively documented in publicly available literature, the broader class of pyridine (B92270) derivatives plays a crucial role in the development of materials for these devices. Pyridine-containing compounds are utilized both as host materials for light-emitting dopants and as ligands in phosphorescent emitters.

The nitrogen atom in the pyridine ring can act as a coordination site for metal ions, making pyridinyl ketones potential ligands for iridium(III) and other heavy metal complexes used in phosphorescent OLEDs (PhOLEDs). These complexes are central to achieving high efficiencies by harvesting both singlet and triplet excitons. The electronic properties of the ligand, influenced by substituents like the ethoxy and acetyl groups in this compound, can be tuned to modulate the emission color and quantum yield of the resulting metal complex.

Furthermore, pyridine derivatives are investigated as components of hole-transporting materials (HTMs) and electron-transporting materials (ETMs) in OLEDs. The inherent electron-deficient nature of the pyridine ring can facilitate electron transport, while appropriate functionalization can enhance hole-transporting capabilities and improve device stability and performance.

| OLED Application Area | Role of Pyridine Derivatives | Potential Contribution of this compound |

| Phosphorescent Emitters | Ligands for heavy metal complexes (e.g., Iridium(III)) | The pyridinyl ketone moiety can act as a bidentate ligand, with the ethoxy and acetyl groups allowing for fine-tuning of the electronic properties and, consequently, the emission characteristics of the complex. |

| Host Materials | Provide a matrix for emissive dopants and facilitate charge transport | The tailored electronic properties could lead to host materials with suitable energy levels for efficient energy transfer to guest emitters. |

| Charge Transport Layers | Hole-Transporting Materials (HTMs) and Electron-Transporting Materials (ETMs) | The pyridine core suggests utility in ETMs, while the overall molecular structure could be modified to enhance hole transport. |

Polymer Synthesis

The synthesis of polymers incorporating pyridine units in their backbone or as pendant groups is a field of active research, aiming to create materials with enhanced thermal stability, mechanical strength, and specific functionalities. While the direct polymerization of this compound has not been specifically reported, the presence of the acetyl group offers a reactive handle for its incorporation into polymeric structures.

For instance, the acetyl group can undergo various chemical transformations to create a polymerizable vinyl group. The resulting vinyl ketone monomer could then be subjected to polymerization techniques such as free-radical polymerization or more controlled methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

The inclusion of the 6-ethoxypyridin-3-yl moiety into a polymer chain is expected to influence the material's properties. The polarity and rigidity of the pyridine ring can lead to polymers with higher glass transition temperatures and improved mechanical properties. The basicity of the pyridine nitrogen also presents opportunities for creating pH-responsive materials or polymers capable of coordinating with metal ions for applications in catalysis or separation technologies. However, the coordinative ability of the pyridine nitrogen can also pose a challenge in transition metal-catalyzed polymerizations, as it may lead to catalyst deactivation.

| Polymerization Strategy | Potential Monomer from this compound | Expected Polymer Properties |

| Vinyl Polymerization | Conversion of the acetyl group to a vinyl group. | Enhanced thermal stability, mechanical strength, and potential for pH-responsiveness. |

| Condensation Polymerization | Functionalization of the acetyl group to participate in step-growth polymerization. | Introduction of the rigid and polar pyridine unit into the polymer backbone. |

Catalysis Research

The field of catalysis continuously seeks novel ligand scaffolds and catalyst structures to improve reaction efficiency, selectivity, and sustainability. The molecular architecture of this compound makes it and its derivatives promising candidates for both transition metal catalysis and organocatalysis.

Ligands in Transition Metal Catalysis

The pyridinyl ketone moiety is a classic bidentate ligand scaffold, capable of coordinating to a metal center through both the pyridine nitrogen and the carbonyl oxygen. This chelation can form stable metal complexes with a variety of transition metals. The electronic environment of the metal center, and thus its catalytic activity, can be finely tuned by the substituents on the pyridine ring. In this compound, the electron-donating ethoxy group at the 6-position increases the electron density on the pyridine ring, which can enhance the σ-donating ability of the nitrogen atom.

Complexes derived from such ligands can be explored in a wide range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The specific stereoelectronic properties imparted by the ethoxy and acetyl groups could lead to catalysts with unique reactivity and selectivity profiles.

Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Chiral pyridine derivatives, in particular, have been extensively developed as highly effective organocatalysts for a variety of asymmetric transformations. The pyridine nitrogen can act as a Lewis base or can be converted into a pyridinium (B92312) salt or an N-oxide to modulate its catalytic activity.

While specific organocatalytic applications of this compound are not yet reported, its scaffold is highly amenable to derivatization for the creation of new chiral organocatalysts. For example, asymmetric reduction of the ketone functionality would yield a chiral alcohol that could serve as a precursor to chiral ligands or catalysts. Furthermore, the pyridine nitrogen can be oxidized to the corresponding N-oxide, a well-established class of organocatalysts known to activate silicon-based reagents in reactions like asymmetric allylations.

| Catalysis Type | Potential Role of this compound | Key Structural Features |

| Transition Metal Catalysis | Precursor to bidentate ligands. | Pyridine nitrogen and carbonyl oxygen for metal chelation; ethoxy group for electronic tuning. |

| Organocatalysis | Building block for chiral organocatalysts. | Pyridine nitrogen as a basic site; acetyl group for chiral modification; potential for N-oxide formation. |

Biological and Medicinal Chemistry Research (excluding specific dosage/administration)

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and its favorable pharmacokinetic properties make it a desirable structural motif in drug design.

While the specific biological activities of this compound are not extensively detailed, its structural similarity to key intermediates in the synthesis of known pharmaceuticals highlights its importance in medicinal chemistry research. A notable example is the synthesis of Etoricoxib, a selective COX-2 inhibitor used for the treatment of arthritis and pain. A key intermediate in the industrial synthesis of Etoricoxib is 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. nih.govresearchgate.net This intermediate is structurally very similar to a derivative of this compound, differing primarily in the substituent at the 6-position of the pyridine ring (methyl vs. ethoxy).

The established synthetic routes to this Etoricoxib intermediate often start from a substituted 3-acetylpyridine (B27631), underscoring the utility of this class of compounds as building blocks for complex pharmaceutical agents. nih.govresearchgate.net The ethoxy group in this compound could potentially be used to modulate the physicochemical and pharmacological properties of the final drug molecule, such as its solubility, metabolic stability, and target-binding affinity.

Enzyme Inhibition Studies

There is currently no available scientific literature detailing specific enzyme inhibition studies conducted on this compound. Although broader classes of pyridinyl ethanone (B97240) derivatives have been explored as potential enzyme inhibitors, dedicated research on this compound's interaction with specific enzymes is absent from published records. nih.govlgcstandards.com

Data on Enzyme Inhibition by this compound

| Target Enzyme | Type of Inhibition | IC50/Ki Value | Research Findings |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | No studies published. |

Receptor Binding Studies

An extensive search of scientific databases indicates that no specific receptor binding studies have been published for this compound. Research on related ethoxypyridine derivatives has explored interactions with various receptors, but this specific compound has not been the subject of such investigations. nih.govnih.gov

Receptor Binding Profile of this compound

| Receptor Target | Binding Affinity (Kd/Ki) | Functional Assay Results | Research Context |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | No studies published. |

Antimicrobial Efficacy Investigations

Investigations into the antimicrobial properties of this compound have not been reported in the scientific literature. While substituted pyridinyl ethanones are a class of compounds that have been evaluated for antimicrobial efficacy, there is no specific data available for this compound against bacterial or fungal pathogens. researchgate.netnih.govnih.govresearchgate.netrjptonline.org

Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition | Research Findings |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | No studies published. |

Anticancer Agent Research

There is no direct research published on the anticancer properties of this compound. The potential of various pyridine derivatives as anticancer agents is an active area of research, but studies specifically evaluating the cytotoxicity or anti-proliferative effects of this compound against cancer cell lines are not available. nih.govmdpi.comresearchgate.netnih.govrsc.org

In Vitro Anticancer Screening of this compound

| Cancer Cell Line | IC50 (Concentration for 50% Inhibition) | Mechanism of Action | Key Findings |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | No studies published. |

Anti-inflammatory Agent Research

A review of the current scientific literature indicates a lack of studies focused on the anti-inflammatory potential of this compound. While related chemical structures are sometimes investigated for their effects on inflammatory pathways, no such data has been published for this specific compound. nih.gov

Anti-inflammatory Activity of this compound

| Inflammatory Marker | In Vitro/In Vivo Model | % Inhibition / ED50 | Research Summary |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | No studies published. |

Neurodegenerative Disease Research (e.g., Alzheimer's Disease)

There is no published research investigating the role of this compound in the context of neurodegenerative diseases such as Alzheimer's disease. The development of compounds for neuroprotection or to target pathways implicated in neurodegeneration is a significant area of research, but this compound has not been a subject of these studies.

Neuroprotective and Related Activities of this compound

| Target/Assay | Outcome | Potency (e.g., EC50) | Relevance to Neurodegeneration |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | No studies published. |

Anticonvulsant and Antiparkinsonian Activities

Scientific literature lacks any studies on the potential anticonvulsant or antiparkinsonian activities of this compound. Although various ethoxypyridine and pyridin-3-yl ethanone derivatives have been synthesized and evaluated for such central nervous system activities, this specific compound has not been investigated in this regard. nih.govnih.govnih.govresearchgate.netjapsonline.comnih.govmdpi.com

Pharmacological Data for CNS Activities of this compound

| CNS Activity | Animal Model | Effective Dose / Outcome | Key Observations |

|---|---|---|---|

| Anticonvulsant | Data Not Available | Data Not Available | No studies published. |

| Antiparkinsonian | Data Not Available | Data Not Available | No studies published. |

Antibacterial Agent Research

The pyridine nucleus is a fundamental component in numerous compounds exhibiting a wide range of biological activities, including antibacterial properties. nih.govresearchgate.netnih.gov Although specific studies on the antibacterial effects of this compound are not extensively documented in publicly available research, the vast body of work on related pyridine derivatives provides a strong rationale for its investigation as a potential antibacterial agent or as a key intermediate in the synthesis of new antibacterial drugs. nih.govresearchgate.netnih.govopenaccessjournals.com

The structural features of this compound, namely the pyridine ring, an ethoxy group, and an acetyl group, offer multiple points for chemical modification. This versatility allows for the creation of a diverse library of derivatives that can be screened for antibacterial activity. Research has shown that functionalized pyridine compounds can be effective against a variety of bacterial pathogens, including multidrug-resistant strains. nih.gov For instance, the introduction of different substituents on the pyridine ring can significantly influence the antibacterial potency of the resulting molecules. nih.gov

Several studies have highlighted the potential of pyridine derivatives as antibacterial agents. For example, a series of 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines were found to be effective inhibitors of Escherichia coli. nih.gov In another study, pyridine derivatives containing an oxazolidinone moiety demonstrated significant activity against various Gram-positive bacterial strains. nih.gov These examples underscore the importance of the pyridine scaffold in the development of new antibacterial drugs.

The following table summarizes the antibacterial activity of some representative pyridine derivatives, illustrating the potential of this class of compounds.

| Compound Type | Target Bacteria | Activity | Reference |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Escherichia coli | Inhibitory | nih.gov |

| Pyridine-imidazo[2,1-b]-1,3,4-thiadiazole compounds | Various microbial pathogens | Good antimicrobial activity | nih.gov |

| 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one | Staphylococcus aureus | Potent | nih.gov |

| Pyridine derivatives with oxazolidinone | Gram-positive and Gram-negative bacteria | Highly active | nih.gov |

Given the established antibacterial potential of the pyridine scaffold, this compound represents a valuable starting material for the synthesis of novel antibacterial candidates. Future research could focus on the synthesis and evaluation of a library of its derivatives to identify compounds with potent and broad-spectrum antibacterial activity.

Development of Novel Analytical Probes and Tools

Pyridine derivatives have been successfully employed in the development of fluorescent chemosensors for the detection of various metal ions. mdpi.com The nitrogen atom in the pyridine ring can act as a binding site for metal cations, and the electronic properties of the ring can be modulated to produce a fluorescent response upon binding. mdpi.com This makes pyridine-based compounds attractive candidates for the design of sensitive and selective analytical probes.

While there is no specific literature on the use of this compound as an analytical probe, its acetylpyridine structure suggests potential in this area. Acetylpyridine derivatives have been investigated for their ability to act as fluorescent sensors. ontosight.ai The acetyl group can participate in coordination with metal ions, and its electronic interaction with the pyridine ring can be exploited to generate a detectable signal.

For instance, a fluorescence grating sensor based on a 2-amino-pyridine derivative was developed for the rapid detection of toxic heavy metal ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The sensor exhibited different fluorescent responses depending on the metal ion, allowing for their identification. mdpi.com This highlights the potential of functionalized pyridines in environmental monitoring and analytical chemistry.

The development of analytical tools based on pyridine derivatives is an active area of research. The table below presents examples of pyridine derivatives used as fluorescent sensors for cation detection.

| Pyridine Derivative | Detected Cation(s) | Application | Reference |

| 2-Amino-3-cyanopyridine derivative | Cr²⁺, Co²⁺, Cu²⁺ | Chemoselective agent | researchgate.net |

| 2-Amino-pyridine derivative-based sensor | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Environmental water monitoring | mdpi.com |

Future research could explore the potential of this compound and its derivatives as novel analytical probes. Synthetic modifications could be designed to enhance its selectivity and sensitivity for specific analytes, opening up new applications in areas such as medical diagnostics and environmental analysis.

Emerging Trends and Future Research Perspectives

The field of chemical research is continuously evolving, with new technologies and methodologies driving innovation. The study of compounds like this compound is poised to benefit from these advancements.

Artificial intelligence (AI) and machine learning (ML) are becoming increasingly integral to chemical research, from predicting the properties of new molecules to designing synthetic routes. These computational tools can accelerate the discovery and development of new compounds with desired functionalities.

In the context of this compound, AI and ML could be employed to: